

# Thermochemical Properties of 2,7-Dimethylnaphthalene: A Technical Guide

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## Compound of Interest

Compound Name: 2,7-Dimethylnaphthalene

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This technical guide provides a comprehensive overview of the thermochemical data for **2,7-dimethylnaphthalene**. It includes quantitative data organized for clarity, detailed descriptions of the experimental methodologies used for their determination, and a visualization of its atmospheric oxidation pathway.

## Core Thermochemical Data

The following tables summarize the key thermochemical properties of **2,7-dimethylnaphthalene**. This data is crucial for understanding its stability, reactivity, and behavior in various chemical processes.

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property	Value	Units	Phase	Reference
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	$39.3 \pm 2.0$	kJ/mol	Gas	[1]
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	$-38.4 \pm 2.1$	kJ/mol	Solid	[1]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	233.19	kJ/mol	Gas	[2]

Table 2: Heat Capacity and Entropy

Property	Value	Units	Phase	Temperature (K)	Reference
Ideal Gas					
Heat Capacity (Cp,gas)	181.6	J/mol·K	Gas	298.15	[3]
Ideal Gas					
Heat Capacity (Cp,gas)	239.9	J/mol·K	Gas	400	[3]
Ideal Gas					
Heat Capacity (Cp,gas)	289.0	J/mol·K	Gas	500	[3]
Solid Phase					
Molar Entropy (S°solid,1 bar)	215.9 ± 0.4	J/mol·K	Solid	298.15	[2]
Liquid Phase					
Molar Entropy (S°liquid)	282.8 ± 0.6	J/mol·K	Liquid	370.04	[2]

Table 3: Phase Change and Other Properties

Property	Value	Units	Reference
Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ )	$21.37 \pm 0.08$	kJ/mol	[2]
Enthalpy of Sublimation ( $\Delta_{\text{sub}}H$ )	$77.5 \pm 2.0$	kJ/mol	[4]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H$ )	$56.1 \pm 2.0$	kJ/mol	[4]
Normal Melting Point ( $T_{\text{fus}}$ )	369.34	K	[4]
Normal Boiling Point ( $T_{\text{boil}}$ )	536.2	K	[4]
Triple Point Temperature ( $T_{\text{triple}}$ )	$369.29 \pm 0.01$	K	[4]
Ionization Energy (IE)	$7.89 \pm 0.03$	eV	[1]

## Experimental Protocols

The thermochemical data presented in this guide were primarily determined using a combination of calorimetric, densitometric, and ebulliometric techniques. The foundational work in this area was conducted by Chirico, Knipmeyer, Nguyen, and Steele in 1993, and their experimental approaches are outlined below.[5]

### Adiabatic Heat-Capacity Calorimetry

This technique is employed to measure the heat capacity of a substance as a function of temperature.

Methodology:

- A precisely weighed sample of **2,7-dimethylnaphthalene** is placed within a sealed calorimeter vessel.

- The calorimeter is situated in a vacuum environment and surrounded by an adiabatic shield. The temperature of this shield is meticulously controlled to match the temperature of the calorimeter, thereby minimizing heat exchange with the surroundings.
- A known quantity of electrical energy is introduced to the sample, causing a small increase in its temperature.
- The resulting temperature change is measured with high precision using a platinum resistance thermometer.
- The heat capacity is then calculated from the amount of energy supplied and the observed temperature rise.
- This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

## Vibrating-Tube Densitometry

This method is used to determine the density of the liquid phase of **2,7-dimethylnaphthalene**.

Methodology:

- A U-shaped tube is filled with the liquid sample of **2,7-dimethylnaphthalene**.
- The tube is then electromagnetically excited to oscillate at its natural frequency.
- The frequency of oscillation is precisely measured. This frequency is dependent on the total mass of the tube and the sample it contains.
- By knowing the volume of the tube and its mass when empty, the density of the liquid can be calculated from the oscillation frequency.
- Measurements are typically performed at various temperatures to determine the density as a function of temperature.

## Comparative Ebulliometry

This technique is utilized to measure the vapor pressure of liquid **2,7-dimethylnaphthalene** at different temperatures.

Methodology:

- A sample of **2,7-dimethylnaphthalene** is placed in an ebulliometer, an apparatus designed to measure the boiling point of a liquid at a controlled pressure.
- The pressure within the system is controlled and measured with a high-accuracy manometer.
- The sample is heated until it boils, and the temperature of the boiling liquid is measured with a platinum resistance thermometer. This temperature is the boiling point at the set pressure.
- The process is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

## Differential Scanning Calorimetry (DSC)

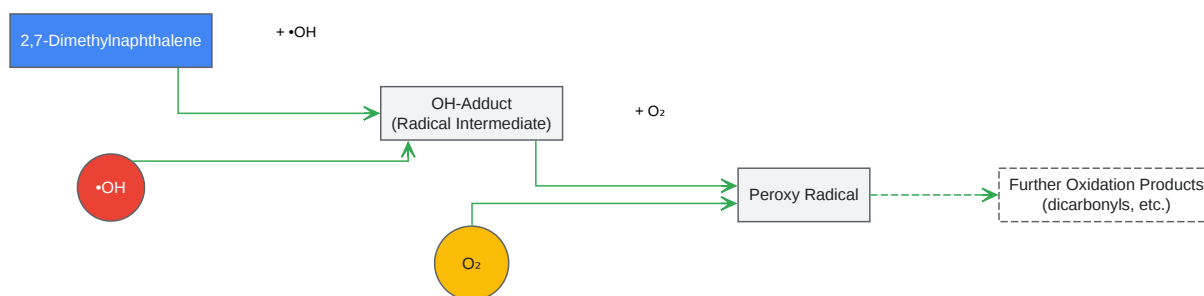
DSC is a thermoanalytical technique used to determine the temperatures and heat flows associated with phase transitions in a material.

Methodology:

- A small, weighed sample of **2,7-dimethylnaphthalene** is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.
- Both the sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating or cooling ramp.
- The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Phase transitions, such as melting, are observed as peaks in the heat flow signal. The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

## Atmospheric Oxidation Pathway

The atmospheric degradation of **2,7-dimethylnaphthalene** is primarily initiated by the hydroxyl (OH) radical. The following diagram illustrates the initial steps of this complex oxidation mechanism.



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Initial steps in the atmospheric oxidation of **2,7-Dimethylnaphthalene**.

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- To cite this document: BenchChem. [Thermochemical Properties of 2,7-Dimethylnaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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